6-Fluorobenzoxazole
Overview
Description
6-Fluorobenzoxazole is an organic compound with the chemical formula C7H4FNO. It is a heterocyclic aromatic compound that contains an oxazole ring and a fluorine atom attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Fluorobenzoxazole can be synthesized from 6-chlorobenzoxazole by reacting it with fluorine gas in the presence of a catalyst, such as cesium fluoride or potassium fluoride. The reaction takes place at high temperatures and pressures, resulting in the replacement of the chlorine atom with a fluorine atom. Another method involves the nucleophilic substitution of the chlorine atom in 2-chlorobenzoxazole with potassium fluoride in the presence of catalytic amounts of 18-crown-6 at 110-120°C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 6-Fluorobenzoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles such as cyano, hydroxy, and methoxy anions.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride, cesium fluoride, and 18-crown-6 as a catalyst.
Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed:
Nucleophilic Substitution: Formation of 2-substituted benzoxazoles.
Electrophilic Substitution: Formation of nitro and sulfonyl derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of novel compounds with potential biological activities.
Biology: Investigated for its antimicrobial and anticancer properties. .
Medicine: Potential use in the development of new drugs, particularly as anticancer and anti-infective agents.
Industry: Utilized in the production of agrochemicals and materials science applications.
Mechanism of Action
The mechanism of action of 6-Fluorobenzoxazole involves its interaction with cellular targets, leading to the inhibition of key biological processes. For instance, its anticancer activity is attributed to the induction of apoptosis in cancer cells. The compound interacts with specific molecular targets, disrupting cellular pathways and leading to cell death .
Comparison with Similar Compounds
6-Fluorobenzothiazole: Similar structure with a sulfur atom replacing the oxygen atom in the oxazole ring.
2-Fluorobenzoxazole: Fluorine atom positioned at the 2nd position instead of the 6th.
6-Fluorobenzimidazole: Contains an imidazole ring instead of an oxazole ring.
Uniqueness: 6-Fluorobenzoxazole is unique due to its specific substitution pattern and the presence of a fluorine atom, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-fluoro-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFUQIXWYKEASD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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